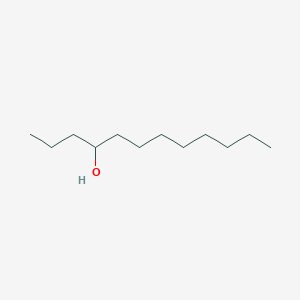

4-Dodecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030175 | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-32-4 | |

| Record name | 4-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Dodecanol for Research Applications: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-dodecanol, a secondary alcohol of interest in various research applications. The document details two primary synthetic routes: the Grignard reaction and the reduction of a ketone. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows to facilitate understanding and implementation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two common and reliable methods in organic chemistry. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

-

Grignard Reaction: This classical method involves the nucleophilic attack of a Grignard reagent on an aldehyde. For this compound, this can be accomplished by reacting octylmagnesium bromide with butanal. This approach is highly versatile for forming carbon-carbon bonds.[1]

-

Reduction of 4-Dodecanone: This alternative route involves the reduction of the corresponding ketone, 4-dodecanone, to the secondary alcohol. Mild reducing agents such as sodium borohydride are typically employed for this transformation, offering high yields and chemoselectivity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 201 | 1.111 |

| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 |

| 4-Dodecanone | C₁₂H₂₄O | 184.32 | 240-242 | 0.825 |

| This compound | C₁₂H₂₆O | 186.34 | 259 [3][4] | ~0.83 [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks / Chemical Shifts |

| ¹H NMR (CDCl₃) | Data needs to be obtained from experimental analysis or spectral databases. |

| ¹³C NMR (CDCl₃) | Data needs to be obtained from experimental analysis or spectral databases. Expected peaks around 71-72 ppm (C-OH), and a series of peaks in the aliphatic region. |

| IR (Infrared) | Broad peak ~3350 cm⁻¹ (O-H stretch), 2850-2960 cm⁻¹ (C-H stretch)[5][6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 186. Prominent fragments at m/z 157 (M-C₂H₅), 129 (M-C₄H₉), 87, 73, 59, 43.[5] |

Experimental Protocols

The following are detailed protocols for the two primary synthetic routes to this compound.

Synthesis via Grignard Reaction

This protocol is divided into two stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde.

3.1.1. Preparation of Octylmagnesium Bromide

-

Materials and Apparatus:

-

Three-neck round-bottom flask (250 mL), flame-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Magnesium turnings (1.2 eq.)

-

1-Bromooctane (1.0 eq.)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine

-

-

Procedure:

-

Place the magnesium turnings in the three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromooctane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromooctane solution to the magnesium turnings.

-

If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and gently warm the flask.

-

Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.[7]

-

3.1.2. Reaction of Octylmagnesium Bromide with Butanal

-

Materials and Apparatus:

-

The flask containing the freshly prepared octylmagnesium bromide

-

Dropping funnel

-

Butanal (1.0 eq.)

-

Anhydrous diethyl ether or THF

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve butanal in anhydrous diethyl ether in the dropping funnel.

-

Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction temperature (ideally below 20°C).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless oil.

-

Synthesis via Reduction of 4-Dodecanone

-

Materials and Apparatus:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

4-Dodecanone (1.0 eq.)

-

Methanol or ethanol

-

Sodium borohydride (NaBH₄) (1.5 eq.)

-

Ice bath

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

Dissolve 4-dodecanone in methanol in the round-bottom flask and cool the solution in an ice bath.[8]

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully add dilute hydrochloric acid to quench the reaction and neutralize any excess borohydride (note: hydrogen gas will be evolved).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

-

Purification: Purify the crude this compound by vacuum distillation.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Caption: Workflow for the synthesis of this compound via ketone reduction.

Conclusion

Both the Grignard reaction and the reduction of 4-dodecanone are robust and high-yielding methods for the laboratory synthesis of this compound. The Grignard approach offers greater flexibility in constructing the carbon skeleton, while the reduction method is often simpler to perform if the corresponding ketone is readily available. Proper purification, typically through vacuum distillation, is crucial for obtaining a high-purity product suitable for research applications. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Dodecanol - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

An In-depth Technical Guide to 4-Dodecanol (CAS: 10203-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-dodecanol, a secondary fatty alcohol with potential applications in various scientific fields. This document consolidates key chemical, physical, toxicological, and application data, alongside detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a saturated secondary alcohol with a 12-carbon chain. The hydroxyl group is located at the fourth carbon position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10203-32-4 | [1][2] |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molecular Weight | 186.33 g/mol | [1][2] |

| IUPAC Name | Dodecan-4-ol | [1] |

| Synonyms | 4-Hydroxydodecane, n-Octyl-n-propyl carbinol | [1] |

| Appearance | Colorless liquid or solid | [3][4] |

| Boiling Point | 249-250 °C | [4] |

| Melting Point | 19 °C | [4] |

| Density | 0.829 g/mL at 20 °C | [4] |

| Flash Point | >113 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable aldehyde, in this case, nonanal.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromopropane

-

Nonanal

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of propylmagnesium bromide. The solution will appear gray and cloudy.

-

-

Reaction with Nonanal:

-

Dissolve nonanal in anhydrous diethyl ether and place it in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the nonanal solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether two to three times.

-

Combine all organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Toxicological Data

Specific toxicological data for this compound is limited. However, data for the broader category of long-chain fatty alcohols (C6-C16) and for the isomeric 1-dodecanol provide a general toxicological profile.

| Parameter | Value | Notes | Reference |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg (estimated for long-chain alcohols) | Long-chain alcohols generally exhibit low acute toxicity. For 1-dodecanol, the oral LD₅₀ in rats is reported as 12,800 mg/kg. | [2][5] |

| Skin Irritation | Mild irritant | Long-chain alcohols in the C12-C16 range are considered mild skin irritants. | [6][7] |

| Eye Irritation | Expected to be an irritant | Based on the general properties of alcohols. | [5] |

| Sensitization | Not expected to be a skin sensitizer | Data on long-chain alcohols shows no potential for skin sensitization. | [6][7] |

| Mutagenicity | Not expected to be mutagenic | In vitro and in vivo studies on long-chain alcohols have shown a lack of mutagenic potential. | [6] |

| Aquatic Toxicity | Harmful to aquatic life | For 1-dodecanol, the 96-hour LC₅₀ for Pimephales promelas (fathead minnow) is 1.01 mg/L. Long-chain alcohols can be harmful to marine organisms. | [2][3] |

Applications in Research and Development

While specific applications of this compound in drug development are not well-documented, its properties as a long-chain secondary alcohol suggest several areas of potential interest for researchers.

-

Antimicrobial Research: Long-chain fatty alcohols, including dodecanol, have demonstrated antibacterial and antifungal properties.[1][6][7] The mechanism of action for some is believed to involve the disruption of the microbial cell membrane.[1][6] this compound could be investigated for its specific antimicrobial spectrum and mechanism.

-

Pheromone Research: Fatty alcohols and their derivatives are common components of insect pheromones, used for communication and mating disruption.[2] The specific isomeric structure of this compound could be of interest in the study of insect chemical ecology.

-

Drug Formulation: As an amphiphilic molecule, this compound could be explored as an excipient in pharmaceutical formulations. Its properties may be suitable for use as a co-emulsifier, penetration enhancer in topical formulations, or as a component in drug delivery systems.

-

Chemical Synthesis: this compound can serve as a precursor for the synthesis of other molecules, such as esters and ethers, which may have unique biological activities or material properties.

Analytical Methods

The analysis of this compound is typically performed using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

-

For samples in aqueous matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.

-

To improve chromatographic performance and detection sensitivity, derivatization of the hydroxyl group is often recommended. A common method is silylation.

-

Silylation Procedure:

-

Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

-

Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ether of this compound.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C) to elute the analyte, and then hold for a few minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative analysis and identification based on the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions of the this compound-TMS derivative.

-

Analytical Workflow Diagram

Conclusion

This compound is a long-chain secondary alcohol with well-defined chemical and physical properties. While specific toxicological and biological activity data for this particular isomer are not extensive, the information available for the broader class of fatty alcohols suggests low mammalian toxicity and potential for antimicrobial and pheromonal activity. The provided synthesis and analysis protocols offer a solid foundation for researchers to produce and characterize this compound for further investigation into its potential applications in drug development, antimicrobial research, and other scientific disciplines. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic benefits of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecan-4-ol, a secondary alcohol with the chemical formula C₁₂H₂₆O, is a long-chain aliphatic alcohol with potential applications in various fields of chemical synthesis and biological research. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characterization. While specific signaling pathways involving dodecan-4-ol are not well-documented, a general overview of lipid second messenger signaling is provided to contextualize the potential biological roles of similar lipophilic molecules.

Physical and Chemical Properties

Dodecan-4-ol is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This structure influences its physical and chemical properties, distinguishing it from its primary alcohol isomer, dodecan-1-ol.

General Properties

| Property | Value | Source |

| IUPAC Name | Dodecan-4-ol | PubChem[1] |

| Synonyms | 4-Dodecanol, 4-Hydroxydodecane | PubChem[1] |

| CAS Number | 10203-32-4 | NIST[2][3] |

| Molecular Formula | C₁₂H₂₆O | PubChem[1] |

| Molecular Weight | 186.33 g/mol | PubChem[1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | General knowledge |

| Kovats Retention Index | Standard non-polar: 1482; Standard polar: 1752, 1763, 1784 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of dodecan-4-ol are presented below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory settings.

Synthesis of Dodecan-4-ol via Grignard Reaction

This protocol describes the synthesis of dodecan-4-ol from nonanal and propylmagnesium bromide.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Iodine crystal (activator)

-

Nonanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the formation of propylmagnesium bromide.

-

Once the reaction is initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of nonanal in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude dodecan-4-ol can be purified by vacuum distillation or column chromatography on silica gel.

Oxidation of Dodecan-4-ol to Dodecan-4-one

This protocol outlines the oxidation of the secondary alcohol, dodecan-4-ol, to the corresponding ketone, dodecan-4-one, using pyridinium chlorochromate (PCC).[4][5][6][7][8][9][10]

Reaction Scheme:

Materials:

-

Dodecan-4-ol

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve dodecan-4-ol in anhydrous DCM.

-

Add PCC to the solution in one portion while stirring.[4][5][6][7][8][9][10] The mixture will turn into a dark brown slurry.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite or silica gel to remove the chromium byproducts.

-

Wash the pad with additional diethyl ether.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude dodecan-4-one can be purified by column chromatography on silica gel if necessary.

Esterification of Dodecan-4-ol with Acetic Anhydride

This protocol describes the formation of dodecan-4-yl acetate via the acylation of dodecan-4-ol with acetic anhydride, catalyzed by pyridine.

Reaction Scheme:

Materials:

-

Dodecan-4-ol

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve dodecan-4-ol in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude dodecan-4-yl acetate can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

The characterization of dodecan-4-ol is achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of dodecan-4-ol is available from the NIST WebBook.[2] The fragmentation pattern is characteristic of a secondary alcohol. Key fragmentation pathways include alpha-cleavage and dehydration.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.33 g/mol ) may be weak or absent.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a major fragmentation pathway. For dodecan-4-ol, this would result in fragments with m/z = 73 (from cleavage of the C4-C5 bond) and m/z = 129 (from cleavage of the C3-C4 bond).

-

Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z = 168.

Infrared (IR) Spectroscopy

The IR spectrum of dodecan-4-ol is also available from the NIST WebBook.[11] The key characteristic absorption bands are:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-O Stretch: An absorption band in the region of 1050-1150 cm⁻¹ corresponding to the stretching vibration of the C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

-CH(OH)-: A multiplet in the region of 3.5-3.8 ppm.

-

-CH₂- (adjacent to -CH(OH)-): Multiplets in the region of 1.4-1.6 ppm.

-

-CH₂- (chain): A broad multiplet around 1.2-1.4 ppm.

-

-CH₃ (terminal): A triplet around 0.9 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Predicted):

-

-C(OH)-: A signal in the region of 65-75 ppm.

-

-CH₂- (adjacent to -C(OH)-): Signals in the region of 30-40 ppm.

-

-CH₂- (chain): Multiple signals in the region of 22-32 ppm.

-

-CH₃ (terminal): A signal around 14 ppm.

Signaling Pathways and Experimental Workflows

General Lipid Signaling Pathways

While there is no specific signaling pathway documented for dodecan-4-ol, its long alkyl chain suggests it could potentially interact with cellular membranes and lipid-mediated signaling processes. Many cellular signaling events are mediated by lipid second messengers.[4][5][12][13][14] A common pathway involves the activation of Phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] A lipophilic molecule like dodecan-4-ol could potentially influence the lipid environment of the cell membrane, thereby modulating the activity of membrane-bound enzymes and receptors involved in such pathways.

Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the efficient synthesis and characterization of dodecan-4-ol. The following diagram illustrates a typical experimental sequence.

Conclusion

This technical guide has summarized the key physical and chemical properties of dodecan-4-ol, provided detailed experimental protocols for its synthesis and common reactions, and outlined its spectroscopic characteristics. While its direct role in biological signaling pathways remains to be elucidated, its structure as a long-chain secondary alcohol suggests potential interactions with cellular lipid environments. The provided experimental workflows and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the synthesis, characterization, and further investigation of dodecan-4-ol and related compounds.

References

- 1. Dodecan-4-ol | C12H26O | CID 66291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Signal transduction through lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid signaling - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound [webbook.nist.gov]

- 12. longdom.org [longdom.org]

- 13. Lipid - Phospholipids, Steroids, Signaling | Britannica [britannica.com]

- 14. rupress.org [rupress.org]

Spectroscopic Profile of 4-Dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-dodecanol, a secondary alcohol with applications in various scientific domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OH | ~1.0 - 5.0 | Broad Singlet |

| H-4 (CH-OH) | ~3.4 - 3.8 | Multiplet |

| H-3, H-5 (-CH₂-) | ~1.4 - 1.6 | Multiplet |

| -(CH₂)₇- | ~1.2 - 1.4 | Multiplet |

| H-1, H-12 (-CH₃) | ~0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-4 (CH-OH) | ~65 - 75 |

| C-3, C-5 | ~35 - 45 |

| C-2, C-6 | ~25 - 35 |

| C-7 to C-11 | ~22 - 32 |

| C-1, C-12 | ~14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3369 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2925, 2854 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1057 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a secondary alcohol.[7]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 100.0 | [C₃H₇]⁺ |

| 57 | 85.0 | [C₄H₉]⁺ |

| 71 | 55.0 | [C₅H₁₁]⁺ |

| 85 | 30.0 | [C₆H₁₃]⁺ |

| 59 | 25.0 | [CH(OH)CH₂CH₃]⁺ |

| 101 | 10.0 | [M - C₆H₁₃]⁺ |

| 143 | 5.0 | [M - C₃H₇]⁺ |

| 186 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

Ionization: Electron Ionization (EI) is a common method for analyzing such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

The Uncharted Territory of Secondary Dodecanols: A Review of Existing Data and Future Directions

A comprehensive review of the scientific literature reveals a significant knowledge gap regarding the specific biological activities of secondary dodecanol isomers (2-dodecanol, 3-dodecanol, 4-dodecanol, 5-dodecanol, and 6-dodecanol). While their primary isomer, 1-dodecanol, has been the subject of numerous studies, the bioactivity of its secondary counterparts remains largely unexplored. This technical guide summarizes the available information on dodecanols, highlighting the extensive data on 1-dodecanol as a point of comparison and outlining the current, albeit limited, understanding of secondary dodecanols.

Introduction: The Dodecanol Family

Dodecanols are 12-carbon fatty alcohols with the general formula C₁₂H₂₆O. The position of the hydroxyl (-OH) group on the carbon chain defines the isomer and significantly influences its physicochemical properties and, consequently, its biological activity. While 1-dodecanol (lauryl alcohol) is a primary alcohol, the secondary dodecanols feature the hydroxyl group on an internal carbon atom. Despite their structural similarity, the biological effects of these isomers can vary dramatically.

Biological Activity of 1-Dodecanol (Primary Isomer)

1-Dodecanol has been recognized for a range of biological activities, including antimicrobial, antiviral, and insecticidal effects.

Antimicrobial Activity

1-Dodecanol demonstrates notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Studies have shown that its efficacy is dependent on the length of its aliphatic chain.[1][2] However, the precise mechanism of action is not fully elucidated. While some long-chain alcohols disrupt bacterial cell membranes, leading to leakage of intracellular components like potassium ions, 1-dodecanol's primary mode of action against S. aureus may not involve direct membrane damage.[1][2]

The antifungal potential of dodecanol has also been noted. For instance, its fungicidal effect against Saccharomyces cerevisiae can be enhanced by curcumin, which appears to inhibit the efflux of dodecanol from the yeast cells.[3]

Antiviral Activity

Research has indicated that 1-dodecanol and other long-chain saturated alcohols possess antiviral properties, particularly against lipid-enveloped viruses like herpes simplex virus.[4] The proposed mechanism involves interference with the early stages of viral entry into host cells.[5][6] It is hypothesized that these lipophilic compounds may alter the host cell membrane, making it less susceptible to viral fusion.[5][6]

Other Biological Effects

1-Dodecanol is also known for its insecticidal properties and is a metabolite of the entomopathogenic fungus Conidiobolus coronatus.[7][8] In terms of safety, it is considered to have low toxicity to humans but can be a skin irritant and is harmful to marine organisms.[9][10]

Quantitative Data on 1-Dodecanol Bioactivity

The following table summarizes the available quantitative data on the antimicrobial activity of 1-dodecanol.

| Organism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Broth Dilution | 8 | 16 | [1] |

| Staphylococcus aureus | Broth Dilution with Shaking | 10 | Not Determined | [1] |

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Biological Activity of Secondary Dodecanols

Direct research into the biological activities of secondary dodecanols is sparse. Most available information is limited to chemical database entries and hazard assessments.

-

2-Dodecanol: PubChem entries confirm its existence and structure, but provide no significant biological activity data.

-

3-Dodecanol: Hazard data indicates that it can cause serious eye irritation and is very toxic to aquatic life.[11][12]

-

This compound, 5-Dodecanol, and 6-Dodecanol: Similar to 2-dodecanol, there is a lack of published research on the biological effects of these isomers.[13]

A derivative, 2-amino-3-dodecanol , has been shown to have antimicrobial activity against Gram-positive bacteria and fungi, as well as cytotoxic effects on some cancer cell lines.[14] This suggests that other secondary dodecanol structures may also possess bioactivity, but this remains to be experimentally verified.

The absence of data for secondary dodecanols is explicitly noted in comparative analyses, which often extrapolate potential properties based on structure-activity relationships rather than experimental evidence.[15] It is theorized that the branched structure of secondary alcohols could alter their interaction with microbial cell membranes.[15]

Experimental Protocols

Detailed, validated experimental protocols for assessing the biological activity of secondary dodecanols are not available due to the lack of research. However, standard methodologies used for other long-chain alcohols, such as those described below, would be appropriate starting points for future investigations.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Stock Solution: Dissolve the secondary dodecanol isomer in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for S. aureus).

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Postulated Mechanisms and Signaling Pathways

Currently, there are no described signaling pathways specifically modulated by secondary dodecanols in the scientific literature. For 1-dodecanol, its effects are largely attributed to interactions with cellular membranes. A hypothetical mechanism for secondary dodecanols could also involve membrane disruption, though the position of the hydroxyl group would likely alter the nature of this interaction.

Future Research and Conclusion

The biological activities of secondary dodecanols represent a significant unexplored area in biochemical and pharmacological research. The documented activities of 1-dodecanol suggest that its secondary isomers may also possess valuable antimicrobial, antiviral, or other properties.

To address this knowledge gap, the following workflow for systematic screening is proposed:

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin potentiates the fungicidal effect of dodecanol by inhibiting drug efflux in wild-type budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dodecanol, metabolite of entomopathogenic fungus Conidiobolus coronatus, affects fatty acid composition and cellular immunity of Galleria mellonella and Calliphora vicina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dodecanol - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. nmppdb.com.ng [nmppdb.com.ng]

- 12. 3-Dodecanol | C12H26O | CID 139108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Dodecanol | C12H26O | CID 25046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

4-Dodecanol as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecanol, a secondary fatty alcohol, is a volatile organic compound (VOC) with emerging significance across various scientific disciplines. While its straight-chain isomer, 1-dodecanol, has been more extensively studied, this compound's unique structural properties suggest distinct biological activities and applications. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, known natural occurrences, and potential biological roles. In the absence of extensive research on this compound, this guide draws comparative insights from the broader class of dodecanols and other long-chain fatty alcohols. Detailed experimental protocols for the analysis and synthesis of dodecanols are provided, alongside a discussion of their general mechanisms of action at the cellular level. This document aims to serve as a foundational resource for researchers and professionals in drug development, facilitating further exploration into the therapeutic and industrial potential of this compound.

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-based chemicals that readily evaporate at room temperature. They play crucial roles in chemical communication between organisms and have a wide range of industrial applications.[1] Fatty alcohols, a subclass of VOCs, are characterized by a hydroxyl group attached to a long aliphatic chain.[2] Dodecanol (C12H26O) exists in several isomeric forms, with the position of the hydroxyl group influencing its physical and chemical properties, and consequently its biological function.[3]

While 1-dodecanol has been recognized for its use in the manufacturing of surfactants, emulsifiers, and as an insect pheromone, the biological significance of its branched-chain isomers, such as this compound, is less understood.[4][5] This guide focuses specifically on this compound, providing a detailed summary of its known characteristics and placing them in the context of related long-chain alcohols to highlight potential areas for future research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. For comparative purposes, the properties of the more extensively studied 1-dodecanol are also included.

| Property | This compound | 1-Dodecanol (Lauryl Alcohol) |

| Molecular Formula | C₁₂H₂₆O | C₁₂H₂₆O |

| Molecular Weight | 186.33 g/mol [6] | 186.34 g/mol [4] |

| CAS Number | 10203-32-4[6] | 112-53-8[4] |

| Appearance | - | Colorless solid[4] |

| Melting Point | 11.00 to 12.00 °C[7] | 24 °C[4] |

| Boiling Point | 245.00 to 246.00 °C (estimated)[7] | 259 °C[4] |

| Vapor Pressure | 0.005 mmHg @ 25.00 °C (estimated)[7] | - |

| Solubility in Water | 16.18 mg/L @ 25 °C (estimated)[7] | 0.004 g/L[4] |

| logP (o/w) | 4.759 (estimated)[7] | - |

| Synonyms | 4-Hydroxydodecane, n-Octyl-n-propyl carbinol[8] | Dodecyl alcohol, Lauryl alcohol[4] |

Natural Occurrence and Biological Roles

As a Plant Volatile

Long-chain alcohols, including dodecanol, are constituents of plant volatile emissions, contributing to their aroma and playing roles in plant defense and communication.[9][10] While specific studies detailing the emission of this compound from a wide range of plants are limited, dodecanol has been identified as a volatile compound in various fruits and plants.[11] The emission of specific VOCs can be influenced by environmental factors and biotic stresses, such as herbivory.[12]

In Insect Communication

Fatty alcohols and their derivatives are well-established as insect pheromones, mediating behaviors such as mating and aggregation.[13] While there is no direct evidence of this compound acting as a primary pheromone, other secondary alcohols and isomers of dodecanol are known to be active. For example, some long-chain secondary alcohols are components of aggregation pheromones in beetles and weevils.[5] Given the structural similarities, it is plausible that this compound could have a role in insect chemical communication, a hypothesis that warrants further investigation.

Antimicrobial and Antiviral Activity

Extensive research has demonstrated the antimicrobial properties of long-chain fatty alcohols, with their efficacy often dependent on the chain length.[14] Studies on Staphylococcus aureus have shown that 1-dodecanol exhibits significant antibacterial activity.[15] The proposed mechanism for some fatty alcohols involves the disruption of the bacterial cell membrane.[16] Furthermore, long-chain alcohols, including dodecanol, have been shown to inactivate lipid-containing viruses. While these studies primarily focus on 1-dodecanol, the findings suggest that this compound may possess similar bioactive properties.

Table 2: Antimicrobial Activity of 1-Dodecanol

| Microorganism | Activity Metric | Concentration | Reference |

| Staphylococcus aureus | MIC | 8 µg/mL | [15] |

| Staphylococcus aureus | MBC | 16 µg/mL | [15] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Potential Mechanisms of Action and Signaling Pathways

Currently, there is a lack of specific research elucidating the signaling pathways directly modulated by this compound. However, based on the known effects of long-chain alcohols on cellular systems, a general mechanism of action can be proposed. The primary interaction of these lipophilic molecules is with the cell membrane.[17][18]

Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and permeability.[19] This disruption of the membrane integrity can lead to a cascade of downstream effects, including the inhibition of membrane-bound enzymes and transport proteins, leakage of ions and metabolites, and ultimately, cell death in microorganisms.[16][18] This biophysical mechanism is a plausible explanation for the observed antimicrobial activities of dodecanols.

Experimental Protocols

Analysis of this compound as a Volatile Organic Compound

The analysis of this compound as a VOC is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for sample preparation, allowing for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.

Protocol: HS-SPME-GC-MS Analysis of this compound

-

Sample Preparation: Place a known amount of the sample (e.g., plant material, food product, or liquid) into a headspace vial.

-

Internal Standard: Add an appropriate internal standard for quantification.

-

Extraction: Seal the vial and incubate at a specific temperature (e.g., 40-60°C) to allow the volatiles to partition into the headspace. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[20]

-

Desorption and GC-MS Analysis: Retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the volatile mixture. An example temperature program could be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of, for example, m/z 40-400.

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify using the internal standard method.

Synthesis of this compound

A general method for the synthesis of secondary alcohols like this compound involves the catalytic hydrogenation of the corresponding ketone, 4-dodecanone.

Protocol: Synthesis of this compound by Catalytic Hydrogenation

-

Reactants: In a high-pressure reactor, combine 4-dodecanone with a suitable solvent and a catalytic amount of a hydrogenation catalyst (e.g., a Ruthenium-based catalyst).[21]

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-3 MPa).[21]

-

Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60-80°C) and stir for a set duration (e.g., 4-10 hours) to allow the reaction to proceed to completion.[21]

-

Work-up: After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS and NMR spectroscopy.

Conclusion and Future Directions

This compound is a volatile organic compound with considerable potential that remains largely unexplored. While its physicochemical properties are documented, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Drawing parallels with its isomer, 1-dodecanol, suggests that this compound may possess valuable antimicrobial, antiviral, and pheromonal properties.

Future research should focus on elucidating the specific biological effects of this compound, including its antimicrobial spectrum and its role in insect communication. Investigating its interactions with cellular membranes and potential downstream signaling pathways will be crucial for understanding its mechanism of action and for identifying novel therapeutic targets. The development of efficient and scalable synthetic routes will also be essential for making this compound more accessible for research and potential commercial applications. This technical guide serves as a starting point to stimulate and support these future research endeavors.

References

- 1. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 2. goldenagri.com.sg [goldenagri.com.sg]

- 3. 1-dodecanol [sitem.herts.ac.uk]

- 4. Dodecanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dodecan-4-ol | C12H26O | CID 66291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 10203-32-4 [thegoodscentscompany.com]

- 8. This compound [webbook.nist.gov]

- 9. Volatile organic compounds in pea plants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Volatile Organic Compounds: Revealing the Hidden Interactions [mdpi.com]

- 11. atamankimya.com [atamankimya.com]

- 12. mdpi.com [mdpi.com]

- 13. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 14. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. droracle.ai [droracle.ai]

- 20. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 21. CN105001047A - Method for preparing dodecanol from catalytic hydrogenation of dodecanone - Google Patents [patents.google.com]

The Enigmatic Absence of 4-Dodecanol in the Insect Kingdom: A Technical Guide to Related Compounds and Future Research

Foreword: This technical guide addresses the current state of knowledge regarding the natural occurrence of 4-dodecanol in insects. Despite extensive research into insect chemical communication, there is a notable absence of scientific literature identifying this compound as a naturally produced semiochemical in any insect species. This document, therefore, serves a dual purpose: to transparently report this lack of evidence and to provide a comprehensive resource for researchers by detailing the known roles of related dodecanol isomers and the analogous lactone, (R)-4-dodecanolide. Furthermore, it outlines the established experimental protocols and hypothetical biosynthetic pathways that would be pertinent to the future investigation and potential discovery of this compound in insects.

Introduction: The Silent Signal of this compound

In the intricate world of insect chemical communication, a vast array of volatile and non-volatile organic compounds are utilized as pheromones, allomones, and kairomones to mediate critical behaviors such as mating, aggregation, trail-following, and defense.[1] Fatty alcohols and their derivatives are a prominent class of these semiochemicals. While various isomers of dodecanol, a twelve-carbon alcohol, have been identified as key components of insect pheromones, this compound remains conspicuously absent from the known insect volatilome. This guide explores the known landscape of dodecanol isomers in insect communication, delves into the established methodologies for pheromone identification, and posits potential avenues for future research that might yet uncover a role for this elusive molecule.

Known Dodecanol Isomers and a Related Lactone in Insect Communication

While this compound is yet to be discovered in insects, several of its isomers and a related lactone are well-documented semiochemicals.

1-Dodecanol

1-Dodecanol has been identified as a sex pheromone component in various species of Lepidoptera, where it often acts in conjunction with other compounds to elicit attraction and mating behaviors in males.

2-Dodecanol

2-Dodecanol has been identified as a component of the trail pheromone in certain ant species, guiding nestmates to food sources or new nest locations.

(R)-4-Dodecanolide

A structurally related compound, (R)-4-dodecanolide, is a known insect pheromone. This lactone is biosynthetically derived from a precursor that would involve 4-hydroxydodecanoic acid. The synthesis of (R)-4-dodecanolide has been achieved for its use in pest management strategies.[2]

Table 1: Documented Occurrence of Dodecanol Isomers and a Related Lactone in Insects

| Compound | Insect Order | Insect Species (Example) | Function |

| 1-Dodecanol | Lepidoptera | Cydia pomonella (Codling Moth) | Sex Pheromone Component |

| 2-Dodecanol | Hymenoptera | Crematogaster ants | Trail Pheromone Component |

| (R)-4-Dodecanolide | Various | Various | Pheromone |

Hypothetical Biosynthesis of this compound in Insects

The biosynthesis of secondary alcohols in insects typically originates from fatty acid metabolism.[3] A plausible, though currently hypothetical, pathway for the formation of this compound would likely involve the modification of a C12 fatty acid, lauric acid (dodecanoic acid).

The proposed pathway could proceed as follows:

-

Activation of Lauric Acid: Lauric acid is converted to its coenzyme A (CoA) thioester, lauroyl-CoA.

-

Hydroxylation: A specific cytochrome P450 monooxygenase could catalyze the hydroxylation of lauroyl-CoA at the C4 position, forming 4-hydroxylauroyl-CoA.

-

Reduction: The 4-hydroxylauroyl-CoA would then be reduced to 4-hydroxydodecanal by an acyl-CoA reductase.

-

Final Reduction: A final reduction step, catalyzed by an alcohol dehydrogenase, would yield this compound.

Experimental Protocols for the Identification of this compound

The discovery of novel insect semiochemicals relies on a combination of analytical chemistry and behavioral biology techniques. The following protocols would be essential for the identification and characterization of this compound in an insect species.

Extraction of Volatiles and Cuticular Compounds

-

Headspace Volatile Collection: Live insects are placed in a clean, aerated glass chamber. Air is passed over the insects and then through a sorbent trap (e.g., Porapak Q or Tenax) to collect emitted volatile compounds. The trapped compounds are then eluted with a suitable solvent (e.g., hexane or dichloromethane).

-

Solvent Extraction of Cuticular Lipids: Whole insects or specific body parts (e.g., pheromone glands) are immersed in a non-polar solvent like hexane for a short period to extract compounds present on the cuticle. The solvent is then carefully concentrated.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for identifying volatile and semi-volatile compounds in insect extracts.

-

Sample Preparation: The solvent extract is injected into the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library and an authentic standard of this compound.

Electrophysiological Analysis: Electroantennography (EAG)

EAG is used to determine if an insect's antennae can detect a specific compound.

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes.

-

Stimulus Delivery: A puff of air containing a known concentration of synthetic this compound is delivered over the antenna.

-

Signal Recording: The electrical response (depolarization) of the olfactory receptor neurons in the antenna is recorded. A significant response indicates that the insect can smell the compound.

Behavioral Assays

Behavioral assays are crucial to determine the biological function of an identified compound.

-

Olfactometer Assays: A Y-tube or four-arm olfactometer is used to test the preference of an insect for an odor source. One arm contains a control (e.g., solvent only), and the other contains the test compound (this compound). The number of insects choosing each arm is recorded.

-

Field Trapping: For suspected attractant pheromones, traps baited with synthetic this compound are placed in the natural habitat of the insect. The number of insects captured in baited traps is compared to control traps.

Putative Signaling Pathways for this compound

Should this compound be identified as an insect pheromone, its perception would likely be mediated by olfactory sensory neurons (OSNs) housed in sensilla on the antennae. The signaling cascade following the binding of this compound to a specific odorant receptor (OR) could follow one of two primary pathways known in insects:

-

Ionotropic Pathway: The OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Binding of this compound would directly open the channel, leading to an influx of cations and depolarization of the neuron.

-

Metabotropic Pathway: The OR could act as a G-protein coupled receptor (GPCR). Ligand binding would activate a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels and neuronal depolarization.

Conclusion and Future Directions

While the natural occurrence of this compound in insects remains unconfirmed, the established roles of its isomers and the related lactone, (R)-4-dodecanolide, underscore the importance of C12 alcohols and their derivatives in insect chemical communication. The lack of evidence for this compound presents an intriguing gap in our knowledge and a compelling area for future research. Advances in analytical instrumentation, particularly high-resolution mass spectrometry, may yet reveal its presence in trace amounts in insect secretions or tissues. Should it be discovered, the experimental framework outlined in this guide provides a clear path for its identification, functional characterization, and the elucidation of its role in the complex chemical language of insects. Such a discovery would not only expand our fundamental understanding of chemical ecology but could also open new avenues for the development of novel, species-specific pest management strategies.

References

- 1. Quantitative GC analysis of secondary alcohol pheromones: determination of release rate of red palm weevil, Rhynchophorus ferrugineus, pheromone from lures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of 4-Dodecanol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in molecular science, with profound implications in pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit distinct biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. 4-Dodecanol, a twelve-carbon secondary alcohol, possesses a chiral center at the fourth carbon atom, giving rise to two enantiomers: (R)-4-dodecanol and (S)-4-dodecanol. While specific research on the individual enantiomers of this compound is limited in publicly available literature, this guide provides a comprehensive overview of the principles and experimental methodologies relevant to the study of their chiral properties. This document will serve as a valuable resource for researchers by extrapolating established methods for the synthesis, separation, and characterization of chiral secondary alcohols to the specific case of this compound.

Physicochemical Properties and Stereochemistry

The physical and chemical properties of enantiomers are identical in an achiral environment. However, they differ in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Predicted Physicochemical Properties of this compound Enantiomers

| Property | (R)-4-Dodecanol | (S)-4-Dodecanol |

| Molecular Formula | C₁₂H₂₆O | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol | 186.34 g/mol |

| Boiling Point | Predicted to be identical | Predicted to be identical |

| Melting Point | Predicted to be identical | Predicted to be identical |

| Density | Predicted to be identical | Predicted to be identical |

| Refractive Index | Predicted to be identical | Predicted to be identical |

| Specific Rotation ([α]D) | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |

Note: Specific rotation values for this compound enantiomers are not currently available in the literature. The values are predicted to be equal in magnitude and opposite in sign.[1][2][3][4][5][6]

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through various asymmetric synthesis strategies. These methods aim to create the chiral center with a preference for one enantiomer over the other.

Asymmetric Reduction of 4-Dodecanone

A common and effective method for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[7][8][9][10][11] This can be accomplished using chiral catalysts or enzymes.

Experimental Protocol: Catalytic Asymmetric Reduction of 4-Dodecanone

-

Catalyst Preparation: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is prepared under an inert atmosphere.

-

Reaction Setup: In a flame-dried flask under argon, 4-dodecanone is dissolved in a suitable solvent (e.g., degassed methanol or isopropanol).

-

Catalyst Addition: The chiral catalyst is added to the solution (typically 0.1-1 mol%).

-

Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

References

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Asymmetric Reduction of Ketones [sigmaaldrich.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) of 4-Dodecanol

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Dodecanol

Introduction

This compound (CAS: 10203-32-4), a secondary fatty alcohol with the molecular formula C12H26O, is utilized in various industrial and research applications, including as a fragrance ingredient, a chemical intermediate, and in studies of insect pheromones.[1][2][3] Its analysis is crucial for quality control, purity assessment, and identification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method offers high resolution and sensitivity, while the mass spectrometer provides structural information, enabling unambiguous identification based on the compound's mass spectrum and fragmentation pattern.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Standard Preparation

A standard solution of this compound is prepared for direct injection to establish its retention time and mass spectral characteristics.

-

Materials:

-

This compound (≥98% purity)

-

Hexane (GC grade) or other suitable solvent like Dichloromethane.[6]

-

Volumetric flask (e.g., 10 mL)

-

Micropipette

-

Analytical balance

-

GC vial with septum cap

-

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Transfer the weighed standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.[6]

-

Mix the solution thoroughly by inversion.

-

Transfer an aliquot of the standard solution into a 2 mL GC vial and seal it.

-

GC-MS Instrumentation and Method Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. A non-polar capillary column is generally suitable for the analysis of long-chain alcohols.[5][6]

| Parameter | Recommended Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |

| Injection Mode | Split (e.g., 50:1 ratio)[5][6] |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C[7] |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min.[7] |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |